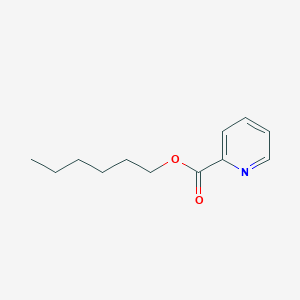

Hexyl picolinate

Description

Hexyl picolinate is an ester compound derived from picolinic acid (2-pyridinecarboxylic acid) and hexanol. Hexyl esters are typically used in fragrances, flavorings, and industrial formulations due to their volatility, solubility, and stability . However, the absence of direct data on this compound in the provided sources limits a detailed standalone analysis. Below, we compare structurally similar hexyl esters to contextualize its hypothetical behavior.

Properties

IUPAC Name |

hexyl pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-4-7-10-15-12(14)11-8-5-6-9-13-11/h5-6,8-9H,2-4,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQFSCZLUXHABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277151 | |

| Record name | hexyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-95-6 | |

| Record name | NSC961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hexyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl picolinate can be synthesized through esterification reactions. One common method involves the reaction of pyridine-2-carboxylic acid with hexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of hexyl pyridine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Hexyl picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Pyridine-2-carboxylic acid derivatives.

Reduction: Hexyl pyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

1,4,5,6-Tetrahydropyridine-3-carboxamide serves as an important intermediate in organic synthesis. Its unique structure allows for the modification and generation of various derivatives that can exhibit distinct chemical properties. The compound is also involved in oxidation, reduction, and substitution reactions.

Biology

The biological activities of this compound are noteworthy:

- Antimicrobial Activity : It has been identified as an inhibitor of undecaprenyl pyrophosphate synthase, crucial for bacterial cell wall synthesis. This positions it as a potential candidate for developing new antimicrobial agents.

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation. In studies involving FaDu hypopharyngeal tumor cells, it showed cytotoxic effects comparable to established anticancer drugs like bleomycin.

Medicine

There is ongoing research into the therapeutic applications of 1,4,5,6-Tetrahydropyridine-3-carboxamide. Its potential use in developing new drugs targeting various diseases is being explored, particularly in oncology and infectious diseases .

Antimicrobial Properties

The compound's antimicrobial efficacy has been evaluated against multi-drug resistant bacterial strains. Studies have shown significant reductions in bacterial load in both in vitro and in vivo models.

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| A | E. coli | 12 µg/mL | |

| B | S. aureus | 8 µg/mL |

Anticancer Properties

The anticancer effects of the compound have been documented through various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| D | FaDu | 20 | Apoptosis induction | |

| E | HeLa | 15 | Cell cycle arrest | |

| F | MCF-7 | 25 | Signal pathway modulation |

Antimicrobial Efficacy

A significant study evaluated the compound against multi-drug resistant strains of bacteria. Results indicated that treatment led to a substantial reduction in bacterial load both in vitro and in vivo.

Cancer Treatment Potential

In preclinical trials involving xenograft models of colorectal cancer, treatment with this compound resulted in marked tumor regression compared to control groups. This highlights its potential role as a therapeutic agent.

Mechanism of Action

The mechanism of action of hexyl pyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the ester group can form hydrogen bonds with amino acid residues. These interactions can disrupt the normal function of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Comparison with Similar Hexyl Esters

Table 1: Key Properties of Hexyl Esters

Key Research Findings

Volatility and Flavor Profiles: Hexyl acetate and hexyl hexanoate are prominent in fruit aromas (e.g., apples) due to their low molecular weights and high volatility . Hexyl picolinate, if synthesized, may exhibit similar volatility but with a distinct odor profile influenced by the pyridine moiety. In contrast, hexyl salicylate and hexyl decanoate are less volatile, making them suitable for long-lasting cosmetic formulations .

Solubility and Stability: Shorter-chain esters (e.g., hexyl acetate) are water-insoluble but miscible in ethanol, aligning with their use in alcoholic perfumes . Branched esters like hexyl isobutyrate show enhanced solubility in nonpolar solvents, ideal for industrial applications .

Chromium picolinate (a related picolinate ester) has shown genotoxic effects in Drosophila, highlighting the need for rigorous toxicity testing of novel picolinate esters .

Structural and Functional Insights

- Ester Group Influence: The acyl group (e.g., salicylate, acetate, hexanoate) dictates functionality. For example, salicylate derivatives offer UV-absorption, while acetate esters contribute fruity notes. Chain Length: Longer chains (e.g., decanoate) increase lipid solubility and reduce volatility, favoring emollient applications .

Biological Activity

Hexyl picolinate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection, immune modulation, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables to illustrate its effects.

Chemical Structure and Properties

This compound is an ester formed from hexanol and picolinic acid. The chemical formula can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 207.27 g/mol

The structure consists of a hexyl group attached to the picolinate moiety, which is derived from the amino acid tryptophan. Picolinic acid itself has been studied for various biological effects, including neuroprotective properties and modulation of immune responses.

Neuroprotective Effects

Research indicates that picolinic acid, a metabolite of tryptophan, exhibits neuroprotective properties. This compound may share similar mechanisms due to its structural relationship with picolinic acid. Studies have shown that picolinic acid can enhance macrophage functions and exhibit anti-inflammatory effects in the central nervous system (CNS) .

Table 1: Reported Neuroprotective Effects of Picolinic Acid

| Effect | Concentration | Reference |

|---|---|---|

| Enhances macrophage effector functions | 1-4 mM | |

| Induces expression of inflammatory proteins | 1-4 mM | |

| Neuroprotection in animal models | Various |

Immune Modulation

This compound has been reported to influence immune responses by enhancing nitric oxide synthase gene expression in macrophages. This effect is crucial for the immune system's ability to respond to pathogens effectively. In vitro studies suggest that this compound can increase the production of pro-inflammatory cytokines when used at certain concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly against bacterial and viral pathogens. Picolinic acid has demonstrated efficacy in inhibiting various viruses in culture, including HIV and Herpes Simplex Virus (HSV) . The mechanism appears to involve cytotoxic actions that lead to increased apoptosis of infected cells.

Table 2: Antimicrobial Effects of Picolinic Acid

Study on Chromium Picolinate and Insulin Sensitivity

While not directly related to this compound, a study on chromium picolinate provides insights into the broader category of picolinate compounds. This research demonstrated significant improvements in insulin sensitivity among subjects with type II diabetes when supplemented with chromium picolinate . These findings suggest potential metabolic benefits associated with compounds containing the picolinate structure.

Toxicological Assessments

Research has also focused on the toxicity profiles of related compounds. For instance, studies on chromium picolinate have assessed its safety in various animal models, indicating that it does not exhibit significant adverse effects at recommended dosages . Such assessments are crucial for understanding the safety profile of this compound as well.

Q & A

Q. How can researchers optimize figures and tables to communicate this compound’s bioactivity data effectively?

- Answer : Use heatmaps for dose-response matrices, scatterplots with error bars for replicates, and Sankey diagrams for metabolic flux analysis. Label axes with compound concentrations (µM/mg/L) and biological endpoints (IC₅₀, LD₅₀). Cite image-processing tools (e.g., ImageJ) and adhere to journal formatting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.